An In-depth Technical Guide to Cephapirin Lactone: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Cephapirin Lactone: Chemical Structure, Properties, and Experimental Analysis
Introduction
Cephapirin lactone is a notable metabolite and degradation product of Cephapirin, a first-generation cephalosporin antibiotic.[1][2][3] Cephapirin itself is a semi-synthetic derivative of cephalosporanic acid, exhibiting broad-spectrum bactericidal activity against both gram-positive and gram-negative organisms.[4][5] The formation of Cephapirin lactone occurs through the degradation of the parent compound, particularly through the cyclization of the deacetylcephapirin metabolite. Understanding the chemical properties, formation pathway, and analytical protocols for Cephapirin lactone is crucial for researchers in drug development and veterinary medicine, especially in the context of residue analysis in animal products like milk.
Chemical Structure and Properties
Cephapirin lactone is structurally distinct from its parent compound due to the formation of an intramolecular lactone ring. This modification significantly alters its chemical and physical properties.
Chemical Identifiers:
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SMILES: O=C1N2--INVALID-LINK--=O)(SCC4=C2C(=O)OC4)[H]
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InChI: InChI=1S/C15H13N3O4S2/c19-10(7-23-9-1-3-16-4-2-9)17-11-13(20)18-12-8(5-22-15(12)21)6-24-14(11)18/h1-4,11,14H,5-7H2,(H,17,19)/t11-,14-/m1/s1
Table 1: Chemical and Physical Properties of Cephapirin Lactone
| Property | Value | Source(s) |
| CAS Number | 60517-75-1 | |
| Molecular Formula | C15H13N3O4S2 | |
| Molecular Weight | 363.41 g/mol | |
| Exact Mass | 363.0347 | |
| IUPAC Name | Acetamide, 2-(4-pyridinylthio)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-, (6R-trans)- | |
| Synonyms | Deacetylcephapirin lactone, Cefapirin Sodium Impurity A | |
| Appearance | Solid (assumed, specific data not available) | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Mechanism of Action and Degradation Pathway
The antimicrobial activity relevant to Cephapirin lactone originates from its parent compound, Cephapirin. As a β-lactam antibiotic, Cephapirin targets and inhibits the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. This is achieved by acylating penicillin-binding proteins (PBPs), which are enzymes critical for the transpeptidation step in peptidoglycan biosynthesis. The inhibition of PBP activity leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.
Cephapirin undergoes metabolic transformation and degradation, leading to the formation of several compounds, including deacetylcephapirin and subsequently Cephapirin lactone. The degradation pathway in physiological conditions, such as in bovine milk or tissues, involves the initial deacetylation of Cephapirin to form deacetylcephapirin, which is also microbiologically active. This intermediate can then undergo intramolecular cyclization to form the more stable, but inactive, Cephapirin lactone.
Experimental Protocols
Synthesis of Cephapirin (Precursor)
Cephapirin lactone is a degradation product, so its study often begins with the synthesis of the parent compound. A common method for synthesizing Cephapirin involves the acylation of 7-aminocephalosporanic acid (7-ACA).
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Objective: To synthesize Cephapirin acid from 7-ACA.
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Materials:
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7-aminocephalosporanic acid (7-ACA)
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Bromoacetylating agent (e.g., bromoacetyl bromide)
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4-pyridinethiol (4-mercaptopyridine)
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Organic base (e.g., triethylamine)
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Solvent system (e.g., a mixture of acetone, methanol, and water)
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Methodology:
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Prepare a solution of 7-ACA in the chosen solvent system and cool it to 0-5°C.
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Add the organic base to the 7-ACA solution.
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Slowly add the bromoacetylating agent dropwise while maintaining the low temperature. Stir the reaction mixture to form 7-(2-bromoacetamido)cephalosporanic acid.
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Introduce 4-pyridinethiol to the reaction mixture. The thiol group will displace the bromine atom via nucleophilic substitution.
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Allow the reaction to proceed until completion, monitoring via a suitable analytical method like HPLC.
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Upon completion, the resulting solid Cephapirin acid can be isolated through filtration.
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The isolated product should be washed and dried. Purity can be confirmed using techniques like NMR and mass spectrometry.
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Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive method for identifying and quantifying Cephapirin and its metabolites, including Cephapirin lactone, in complex matrices like milk.
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Objective: To detect and quantify Cephapirin, deacetylcephapirin, and Cephapirin lactone in a biological sample.
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Materials:
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Sample (e.g., bovine milk)
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Acetonitrile (for protein precipitation)
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Formic acid
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Water (LC-MS grade)
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Solid-Phase Extraction (SPE) C18 cartridges
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Analytical standards for Cephapirin and its metabolites
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Methodology:
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Sample Preparation:
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To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile to precipitate proteins.
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Centrifuge the sample and collect the clear supernatant.
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Evaporate the supernatant to a smaller volume (1-2 mL) under reduced pressure.
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Reconstitute the residue in water and filter it.
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Solid-Phase Extraction (SPE) Cleanup:
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Condition a C18 SPE cartridge.
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Load the filtered sample extract onto the cartridge.
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Wash the cartridge to remove interferences.
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Elute the analytes with acetonitrile.
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
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LC-MS/MS Analysis:
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Chromatography: Perform separation on a C18 analytical column (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm).
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Mobile Phase: Use a gradient elution with a mobile phase consisting of A) 0.15% formic acid in water and B) acetonitrile.
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Flow Rate: Set a flow rate of approximately 0.6 mL/min.
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Mass Spectrometry: Utilize an ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
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Detection: Monitor for the specific precursor-to-product ion transitions for Cephapirin, deacetylcephapirin, and Cephapirin lactone.
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Antimicrobial Susceptibility Testing (AST)
To evaluate the biological activity of Cephapirin and its primary active metabolite, deacetylcephapirin, a Minimum Inhibitory Concentration (MIC) assay can be performed. Cephapirin lactone is generally considered microbiologically inactive, but this can be confirmed with the same assay.
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Objective: To determine the MIC of the compounds against susceptible bacterial strains.
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Materials:
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Bacterial strains (e.g., Staphylococcus aureus, Streptococcus agalactiae)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates
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Test compounds (Cephapirin, deacetylcephapirin, Cephapirin lactone) dissolved in a suitable solvent
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Methodology:
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Prepare a stock solution of each test compound.
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Perform serial two-fold dilutions of each compound in CAMHB directly in the wells of a 96-well plate to achieve a range of concentrations.
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Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Add the standardized bacterial suspension to each well containing the diluted compounds.
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Include positive (broth with bacteria, no drug) and negative (broth only) controls.
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Incubate the plates at 35-37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Mandatory Visualization
Conclusion
Cephapirin lactone serves as a critical analytical marker for the degradation of the antibiotic Cephapirin. While it is considered microbiologically inactive, its presence and concentration are important indicators in residue analysis for food safety and in stability studies for pharmaceutical formulations. The technical guide provided outlines its core chemical properties, its formation via the degradation of its parent compound, and the essential experimental protocols for its synthesis, detection, and biological evaluation. The detailed methodologies and workflows offer a foundational framework for researchers and scientists engaged in the study of cephalosporin antibiotics and their metabolites.
